![molecular formula C11H14N2O3 B581941 AC-Phe(4-NH2)-OH CAS No. 402497-81-8](/img/structure/B581941.png)
AC-Phe(4-NH2)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AC-Phe(4-NH2)-OH, also known as AC-P-AMINO-PHE-OME, is a chemical compound that belongs to the group of amino acid derivatives . It is composed of a peptide bond, an amino group, a phenyl group, and an omega functional group .
Molecular Structure Analysis
Supramolecular structures were produced by in situ enzymatic condensation of Fmoc–Phe–(4-X), where X denotes electron withdrawing or donating groups, with Phe–NH2 . The relative contribution of π-stacking and H-bonding interactions can be regulated by the nature of X, resulting in tunable nanoscale morphologies .Physical And Chemical Properties Analysis
The physical and chemical properties of AC-Phe(4-NH2)-OH include a molecular formula of C12H16N2O3 and a molecular weight of 236.27 . The compound has a boiling point of 404.4 °C at 760 mmHg and a flash point of 198.4 °C . Its density is 1.203 g/cm3 .Scientific Research Applications
Nanomedicine
Molecules based on the Phe-Phe motif, such as “AC-Phe(4-NH2)-OH”, have found a range of applications in nanomedicine . They are used in drug delivery, biomaterials, and new therapeutic paradigms . The Phe-Phe motif is a minimalist building block that drives the self-assembly of short peptides and their analogues into nanostructures and hydrogels .
Characterization and Nanomorphologies
The characterization and nanomorphologies of the self-assembled nanostructures of “AC-Phe(4-NH2)-OH” have been studied . These nanostructures have remarkable properties, which hold substantial promise for the creation of the next generation nanomedicines .
Tuneable Nanostructures
Supramolecular structures can be produced by in situ enzymatic condensation of Fmoc–Phe– (4-X), where X denotes electron withdrawing or donating groups, with Phe–NH2 . The relative contribution of π-stacking and H-bonding interactions can be regulated by the nature of X, resulting in tuneable nanoscale morphologies .
Drug Delivery
The unique physico-chemical properties of nanomaterials allow for unprecedented performance, especially in the field of early diagnosis and targeted drug delivery .
New Therapeutic Paradigms
Nanotechnologies are revolutionizing the medicinal field as they promise innovative solutions to unsolved therapeutic and diagnostic challenges . It is not just a quantitative leap in, say, the efficiency of disease identification and treatment that is on the horizon, but also a qualitative leap that can be realized by nanomaterials through innovative therapeutic paradigms .
Safety And Hazards
properties
IUPAC Name |
(2S)-2-acetamido-3-(4-aminophenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6,12H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQBTHHWQQXZTN-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
AC-Phe(4-NH2)-OH |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.